molecular formula C19H18F2N4O B7016225 N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

Cat. No.: B7016225
M. Wt: 356.4 g/mol
InChI Key: CZMAMGFBGVFZJB-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[410]heptanyl)acetamide is a complex organic compound characterized by its unique bicyclic structure and the presence of both a pyrazole and a cyanophenyl group

Properties

IUPAC Name

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-19(21)15-3-1-2-9-18(15,19)11-17(26)24-16-8-10-23-25(16)14-6-4-13(12-22)5-7-14/h4-8,10,15H,1-3,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAMGFBGVFZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CC(=O)NC3=CC=NN3C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. This is followed by the introduction of the pyrazole ring and the cyanophenyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide: shares similarities with other pyrazole derivatives and bicyclic compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications. Its structural complexity also provides opportunities for further chemical modifications and the development of new derivatives with enhanced properties.

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